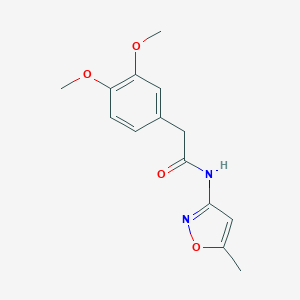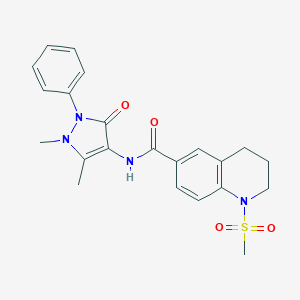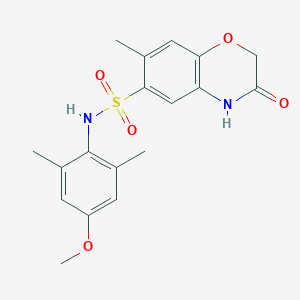
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as DOAM, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist for the δ-opioid receptor, which is involved in the regulation of pain, mood, and addiction. DOAM has shown promising results in preclinical studies for the treatment of chronic pain and drug addiction.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide acts as a selective agonist for the δ-opioid receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and second messenger systems in the cell. Activation of the δ-opioid receptor by 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability, resulting in analgesic and anti-addictive effects.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to produce dose-dependent analgesic effects in various animal models of pain. It has been shown to be more potent and longer-lasting than traditional opioid agonists such as morphine and fentanyl. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to produce anti-inflammatory effects and to reduce the development of tolerance to opioids.
In addition to its analgesic effects, 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has been shown to block the reinforcing effects of cocaine and heroin, without producing the adverse side effects associated with traditional opioid agonists such as respiratory depression and sedation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages for use in laboratory experiments. It is a highly selective agonist for the δ-opioid receptor, which allows for the study of the specific effects of δ-opioid receptor activation. It has also been shown to be more potent and longer-lasting than traditional opioid agonists, which reduces the amount of compound needed for experiments.
However, there are also limitations to the use of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in laboratory experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicology. There is also a lack of standardized protocols for its use in animal models of pain and addiction.
Orientations Futures
There are several future directions for 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide research. One area of interest is the development of more selective and potent δ-opioid receptor agonists. Another area of interest is the study of the pharmacokinetics and toxicology of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, which is necessary for the development of potential therapeutic applications.
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also shown promise in the treatment of other conditions, such as depression and anxiety. Further research is needed to determine the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in these areas.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound that has shown promising results in preclinical studies for the treatment of chronic pain and drug addiction. It is a highly selective agonist for the δ-opioid receptor, which allows for the study of the specific effects of δ-opioid receptor activation. Further research is needed to determine the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in various conditions and to develop more selective and potent δ-opioid receptor agonists.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with 5-methyl-3-oxazolidinone. The final step involves the acetylation of the amine group with acetic anhydride. The purity and yield of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be improved by using chromatographic techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied in preclinical models of pain and addiction. It has been shown to be a potent and selective agonist for the δ-opioid receptor, which is primarily expressed in the spinal cord and brain regions involved in pain processing. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to produce analgesic effects in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain.
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been studied for its potential use in the treatment of drug addiction. The δ-opioid receptor has been implicated in the regulation of reward and reinforcement pathways in the brain, which are involved in drug addiction. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction, without producing the adverse side effects associated with traditional opioid agonists.
Propriétés
Nom du produit |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
|---|---|
Formule moléculaire |
C14H16N2O4 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-9-6-13(16-20-9)15-14(17)8-10-4-5-11(18-2)12(7-10)19-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
Clé InChI |
WMBRNCPLZVFMRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)